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molecular formula C9H9FO2 B1335718 4-Fluoro-2-methylphenylacetic acid CAS No. 407640-40-8

4-Fluoro-2-methylphenylacetic acid

Cat. No. B1335718
M. Wt: 168.16 g/mol
InChI Key: KOZXQTAPRQFRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652058B2

Procedure details

The pure ester was dissolved in 60 ml of CH2Cl2 was added 6 drops of anisole and 60 ml of CF3CO2H and the solution was atirred at rt for 16 hr. Upon removal of volatiles, the residue was dried three times by dissolving in toluene to afford 20.02 g of the title compound. 1H-NMR (CDCl3): δ 2.35 (s, 3H), 3.67 (s, 2H), 6.92-6.95 (m, 2H), 7.19 (d of d, 1H, J=8.2, 5.7 Hz) ppm.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11]C(C)(C)C)=[O:10])=[C:4]([CH3:16])[CH:3]=1.C(C(O)=O)(F)(F)F>C(Cl)Cl.C1(OC)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([CH3:16])[CH:3]=1

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C=C1)CC(=O)OC(C)(C)C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(F)(F)(F)C(=O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon removal of volatiles
CUSTOM
Type
CUSTOM
Details
the residue was dried three times
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in toluene

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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